Cas no 2172541-30-7 (5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid)

5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid is a specialized cyclic carboxylic acid derivative featuring a tert-butyl group and a cyclopentyl-substituted oxolane ring. This compound is of interest in synthetic organic chemistry due to its sterically hindered structure, which can influence reactivity and selectivity in catalytic processes or serve as a building block for complex molecular architectures. The tert-butyl group enhances stability, while the cyclopentyl moiety contributes to lipophilicity, making it potentially useful in pharmaceutical or agrochemical applications. Its rigid framework may also facilitate chiral synthesis or act as a precursor for fine chemicals. The compound’s distinct substitution pattern offers versatility in derivatization for tailored chemical or material science applications.
5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid structure
2172541-30-7 structure
Product Name:5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid
CAS No:2172541-30-7
MF:C14H24O3
MW:240.338564872742
CID:6240482
PubChem ID:165600622
Update Time:2025-06-15

5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2172541-30-7
    • 5-tert-butyl-2-cyclopentyloxolane-3-carboxylic acid
    • EN300-1609558
    • 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid
    • Inchi: 1S/C14H24O3/c1-14(2,3)11-8-10(13(15)16)12(17-11)9-6-4-5-7-9/h9-12H,4-8H2,1-3H3,(H,15,16)
    • InChI Key: KJYLWMBDROYPHG-UHFFFAOYSA-N
    • SMILES: O1C(C(C)(C)C)CC(C(=O)O)C1C1CCCC1

Computed Properties

  • Exact Mass: 240.17254462g/mol
  • Monoisotopic Mass: 240.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 46.5Ų

5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid Pricemore >>

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Additional information on 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid

Research Brief on 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid (CAS: 2172541-30-7): Recent Advances and Applications

The compound 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid (CAS: 2172541-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxolane-carboxylic acid scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of enzyme inhibition and drug discovery.

One of the key areas of interest is the role of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid as a potential inhibitor of specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study highlighted its selective inhibition profile, which could reduce the side effects commonly associated with non-selective COX inhibitors.

In addition to its anti-inflammatory properties, recent research has explored its application in oncology. A preprint article from BioRxiv (2024) reported that derivatives of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid showed potent activity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action appears to involve the disruption of mitochondrial function, leading to apoptosis in malignant cells. These findings suggest a potential new avenue for developing targeted cancer therapies.

The synthesis and scalability of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid have also been a focus of recent investigations. A team from the University of Cambridge developed a novel catalytic asymmetric synthesis route, as detailed in a 2023 publication in Organic Letters. This method not only improves the yield but also enhances the enantiomeric purity of the compound, which is critical for its pharmacological applications. Such advancements in synthetic chemistry are expected to facilitate further preclinical and clinical studies.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid, such as its bioavailability and metabolic stability, require further optimization. Recent in vivo studies, as reported in the European Journal of Pharmaceutical Sciences (2024), indicate that while the compound shows good tissue penetration, its half-life may need improvement to achieve therapeutic efficacy in humans. Researchers are currently exploring prodrug strategies and formulation technologies to address these limitations.

In conclusion, 5-Tert-butyl-2-cyclopentyloxolane-3-carboxylic acid (CAS: 2172541-30-7) represents a compelling candidate for further drug development. Its dual potential in inflammation and oncology, coupled with recent synthetic advancements, positions it as a molecule of significant interest. Future research should focus on optimizing its pharmacokinetic profile and expanding its therapeutic indications through rigorous preclinical and clinical testing.

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